2,2-Dimethyl-3-morpholino-propan-1-ol
Description
Overview of Amino Alcohol Scaffolds in Organic Synthesis
Amino alcohols are a pivotal class of organic compounds characterized by the presence of both an amine and an alcohol functional group. This bifunctionality makes them exceptionally versatile building blocks in organic synthesis. acs.org They are integral to the synthesis of a wide array of more complex molecules, including pharmaceuticals, chiral auxiliaries, and ligands for asymmetric catalysis. acs.org The ability of the amino and hydroxyl groups to be independently or concertedly involved in chemical transformations allows for a high degree of molecular diversity and complexity to be generated from relatively simple precursors. nih.gov
Structural Characteristics and Nomenclature of 2,2-Dimethyl-3-morpholino-propan-1-ol
The compound this compound is systematically named based on the IUPAC nomenclature rules. The "propan-1-ol" indicates a three-carbon chain with a hydroxyl group on the first carbon. The "2,2-Dimethyl" specifies two methyl groups attached to the second carbon of the propane (B168953) chain. Finally, "3-morpholino" denotes that a morpholine (B109124) ring is connected via its nitrogen atom to the third carbon of the propane chain. The hydrochloride salt of this compound is known as 2,2-dimethyl-3-(4-morpholinyl)-1-propanol hydrochloride. chemspider.com
The structure combines the steric bulk of the gem-dimethyl group at the C2 position with the polar and basic morpholine ring and the primary alcohol. The morpholine ring itself is a heterocyclic compound featuring both an ether linkage and a secondary amine, offering a unique combination of properties such as improved solubility and metabolic stability in drug candidates. nih.govbiosynce.com
Table 1: Structural and Chemical Information for this compound
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C9H19NO2 |
| Key Functional Groups | Primary Alcohol, Tertiary Amine (Morpholine), Gem-dimethyl group |
Research Significance and Potential Academic Impact
While specific research dedicated exclusively to this compound is not extensively documented in publicly available literature, its structural components suggest significant potential for academic and industrial research. The morpholine moiety is a "privileged structure" in medicinal chemistry, frequently found in approved drugs and bioactive molecules due to its favorable physicochemical and metabolic properties. nih.gov Morpholine-containing compounds are explored for a wide range of biological activities and are often used to enhance the potency and pharmacokinetic profiles of drug candidates. sci-hub.se
The amino alcohol backbone further enhances its potential as a scaffold in drug discovery. researchgate.net The presence of both a hydrogen bond donor (the hydroxyl group) and a hydrogen bond acceptor (the oxygen and nitrogen atoms of the morpholine ring) within a compact structure could facilitate interactions with biological macromolecules. Its potential applications could span various therapeutic areas, particularly in the development of central nervous system (CNS) active drugs, where the morpholine ring is known to improve brain permeability. nih.gov
The academic impact of this compound would likely lie in its use as a novel building block for the synthesis of new chemical libraries. Its unique substitution pattern could lead to the discovery of molecules with novel biological activities or improved properties compared to existing compounds.
Scope and Organization of the Research Outline
This article provides a focused overview of the chemical compound this compound. The initial section introduces the broader class of amino alcohol scaffolds and their importance in organic synthesis. This is followed by a detailed description of the structural features and nomenclature of the specific compound of interest. The subsequent section explores its potential research significance and academic impact, drawing upon the known roles of its constituent functional groups in medicinal chemistry and materials science. The final part of this document provides a consolidated table of the chemical compounds mentioned. The content is strictly limited to the outlined topics, providing a concise and scientifically grounded perspective on this compound based on available information.
Properties
IUPAC Name |
2,2-dimethyl-3-morpholin-4-ylpropan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c1-9(2,8-11)7-10-3-5-12-6-4-10/h11H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUQOWECHDHGAEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1CCOCC1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50283189 | |
| Record name | 2,2-dimethyl-3-(morpholin-4-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50283189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39067-47-5 | |
| Record name | NSC30296 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30296 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2-dimethyl-3-(morpholin-4-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50283189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 2,2 Dimethyl 3 Morpholino Propan 1 Ol
Historical and Classical Synthetic Approaches
Traditional syntheses for compounds like 2,2-Dimethyl-3-morpholino-propan-1-ol have typically relied on sequential, multi-step processes. These methods, while reliable, often involve the isolation of intermediates and may require multiple purification steps.
Multi-Step Synthesis Pathways
The construction of this compound through classical multi-step synthesis generally involves the formation of the carbon skeleton followed by the introduction of the morpholine (B109124) moiety and subsequent functional group transformations. A common conceptual pathway begins with an aldol-type condensation reaction. For instance, the reaction between isobutyraldehyde (B47883) and formaldehyde, often catalyzed by a tertiary amine, can produce 2,2-dimethyl-3-hydroxypropanal. This intermediate serves as a key building block.
Following the formation of this hydroxy aldehyde, the introduction of the morpholine group can be achieved through reductive amination. This process involves the reaction of the aldehyde with morpholine to form an enamine or iminium ion intermediate, which is then reduced in situ to yield the tertiary amine. The final step would then be the reduction of the aldehyde group to a primary alcohol. Alternatively, the hydroxyl group in 2,2-dimethyl-3-hydroxypropanal could first be converted to a better leaving group (e.g., a tosylate or halide), followed by nucleophilic substitution with morpholine, and finally, reduction of the aldehyde. Such multi-step approaches are common for the synthesis of various 1,2-amino alcohols. researchgate.net
Utilization of Precursors (e.g., 2,2-dimethyl-3-(N-morpholino)propanal)
A more direct classical approach involves the utilization of the immediate precursor, 2,2-dimethyl-3-(N-morpholino)propanal. nih.gov This method simplifies the synthesis to a single, final-step reduction of the aldehyde functional group to the desired primary alcohol. This transformation is a fundamental and well-established reaction in organic chemistry. A variety of reducing agents can be employed for this purpose, each with its own advantages in terms of selectivity, reactivity, and reaction conditions.
The choice of reducing agent is crucial for the successful and clean conversion of the aldehyde to the alcohol without affecting other parts of the molecule.
Table 1: Common Reducing Agents for Aldehyde to Alcohol Transformation
| Reducing Agent | Typical Solvent(s) | General Reaction Conditions | Notes |
|---|---|---|---|
| Sodium borohydride (B1222165) (NaBH₄) | Methanol, Ethanol, Isopropanol | Room temperature | Mild and selective for aldehydes and ketones. |
| Lithium aluminum hydride (LiAlH₄) | Diethyl ether, Tetrahydrofuran (THF) | 0 °C to room temperature; requires anhydrous conditions | Powerful reducing agent; will also reduce esters, carboxylic acids, etc. |
| Hydrogen (H₂) with catalyst | Ethanol, Ethyl acetate | Room temperature to elevated temperatures; requires pressure | Catalysts include Palladium on Carbon (Pd/C), Platinum(IV) oxide (PtO₂), and Raney Nickel. |
Modern and Efficient Synthetic Techniques
Contemporary synthetic chemistry emphasizes efficiency, atom economy, and environmental considerations. This has led to the development of one-pot reactions, advanced catalytic methods, and the application of green chemistry principles.
One-Pot and Cascade Reactions
Adapting this principle, a hypothetical one-pot synthesis for this compound could be envisioned starting from a suitable epoxide or aziridine (B145994) precursor, which undergoes a ring-opening reaction with a nucleophile, followed by subsequent reactions within the same pot to build the final structure. Multicomponent reactions (MCRs), which combine three or more reactants in a single step, are another powerful tool in modern synthesis that could potentially be applied. nih.gov
Catalytic Synthesis Routes, including Tertiary Amine Catalysis
Catalysis is at the heart of modern efficient synthesis. For the formation of amino alcohols, various catalytic methods have been developed. Transition-metal catalysis, using elements like iridium, copper, and ruthenium, has proven effective for the asymmetric synthesis of amino alcohols. nih.govnih.govrsc.org For example, iridium-catalyzed "borrowing hydrogen" reactions can convert diols into amino alcohols with high enantioselectivity. nih.gov
Tertiary amines themselves can act as catalysts in key bond-forming reactions. In the synthesis of related diols, such as 2,2-dimethylpropane-1,3-diol, tertiary amines like triethylamine (B128534) are used to catalyze the initial aldol (B89426) addition between isobutyraldehyde and formaldehyde. google.com This step is crucial for creating the C5 carbon backbone of this compound. The efficiency of this catalytic step is high, with conversions of isobutyraldehyde reported to be over 99%. google.com The subsequent hydrogenation of the intermediate aldehyde is often performed using metal catalysts like nickel or palladium.
Table 2: Catalytic Approaches in Amino Alcohol Synthesis
| Catalytic Method | Catalyst Type | Reaction Type | Potential Application |
|---|---|---|---|
| Borrowing Hydrogen | Iridium or Ruthenium complexes | Amination of diols | Formation of the C-N bond from a diol precursor. nih.gov |
| Propargylic Amination | Copper complexes | Ring-opening of alkynyl oxetanes | Asymmetric synthesis of γ-amino alcohols. nih.gov |
| Aldol Condensation | Tertiary Amines (e.g., Triethylamine) | C-C bond formation | Synthesis of the 2,2-dimethyl-3-hydroxypropanal intermediate. google.com |
Green Chemistry Principles in Synthesis Design
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of morpholine synthesis, significant strides have been made. Traditional methods often involve toxic reagents like chloroacetyl chloride and stoichiometric metal hydride reductions. chemrxiv.org
A greener, more efficient two-step protocol for morpholine synthesis utilizes ethylene (B1197577) sulfate (B86663) and a base like potassium tert-butoxide (tBuOK) to convert 1,2-amino alcohols into morpholines. organic-chemistry.orgchemrxiv.orgnih.gov This redox-neutral process avoids harsh reagents and reduces the number of synthetic steps. chemrxiv.org Furthermore, the choice of solvents plays a critical role in green chemistry. The use of biomass-derived solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) is favored over traditional chlorinated or ethereal solvents. nih.gov Biocatalysis, using enzymes or whole microorganisms, represents another frontier of green chemistry, offering highly selective transformations under mild, aqueous conditions for the synthesis of chiral alcohols and amino acids. nih.gov The application of these principles to the synthesis of this compound would involve selecting environmentally benign solvents, using catalytic rather than stoichiometric reagents, and designing the synthetic route to be as atom-economical as possible.
Asymmetric Synthesis and Stereocontrol Considerations
The asymmetric synthesis of this compound requires the establishment of a single enantiomer at the chiral carbon (C3) adjacent to the nitrogen atom. General strategies for creating chiral morpholines can be categorized into three main approaches: forming the stereocenter before, during, or after the cyclization of the morpholine ring. researchgate.net
Stereocenter Formation Before Cyclization (Chiral Pool Approach)
One of the most straightforward strategies involves utilizing a starting material from the "chiral pool," which consists of readily available, inexpensive, and enantiomerically pure natural products like amino acids or sugars. wikipedia.org For the target molecule, a synthesis could commence from an enantiopure amino alcohol precursor. For instance, a chiral 2-amino-3,3-dimethyl-butan-1-ol could serve as the foundational building block. This chiral fragment would then be elaborated and cyclized to form the desired morpholine ring, transferring the initial stereochemistry to the final product. This modular approach allows for the synthesis of specific stereoisomers based on the selection of the starting material. nih.govacs.org
Stereocenter Formation During Cyclization (Catalytic Asymmetric Cyclization)
This approach involves the cyclization of a prochiral substrate using a chiral catalyst to induce enantioselectivity. A prominent method for synthesizing 3-substituted morpholines is through catalytic asymmetric transfer hydrogenation. nih.govacs.orgorganic-chemistry.org A hypothetical route could involve a tandem one-pot reaction starting from an appropriate aminoalkyne substrate. nih.govorganic-chemistry.org This substrate would first undergo hydroamination to form a cyclic imine, which is then asymmetrically reduced using a chiral catalyst, such as a Noyori-type Ruthenium complex, to yield the enantioenriched morpholine. nih.govacs.org Mechanistic studies suggest that factors like hydrogen-bonding interactions between the substrate and the catalyst's ligands are crucial for achieving high enantioselectivity. nih.govacs.orgorganic-chemistry.org
Another potential strategy is the Palladium-catalyzed carboamination reaction of a suitably substituted ethanolamine (B43304) derivative. nih.govacs.org While this has been effectively used for cis-3,5-disubstituted morpholines, the principles could be adapted for the target molecule. The stereochemical outcome would be dictated by the geometry of the transition state during the key aminopalladation step. nih.gov
| Catalyst System | Substrate Type | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| RuCl(S,S)-Ts-DPEN | Aminoalkyne | 85-95 | >95 | nih.gov, acs.org |
| Rhodium-Bisphosphine Complex | Unsaturated Morpholine | >99 | up to 99 | rsc.org |
| Pd(OAc)₂ / P(2-furyl)₃ | O-Allyl Ethanolamine | 60-80 | >98 (as single diastereomer) | nih.gov, acs.org |
| Cinchona Alkaloid Derivative | Alkenol | 80-95 | 90-97 | rsc.org |
Stereocenter Formation After Cyclization (Asymmetric Transformation)
A third strategy involves creating the morpholine ring first as an unsaturated precursor, such as a dehydromorpholine, followed by an asymmetric hydrogenation step to establish the C3 stereocenter. researchgate.netrsc.orgsemanticscholar.org This method has been successfully applied to the synthesis of 2-substituted chiral morpholines using rhodium catalysts bearing ligands with a large bite angle, achieving excellent yields and enantioselectivities. rsc.org For 3-substituted morpholines, this approach is less common but feasible, though it may require an electron-withdrawing group on the double bond to achieve high enantiomeric excess. researchgate.net
Scale-Up Methodologies in Laboratory and Process Chemistry
Transitioning a synthetic route from a laboratory setting (grams) to industrial production (kilograms or tons) is a complex process that involves more than simply using larger reaction vessels. catsci.comrsc.org The scale-up of the synthesis of this compound would require careful consideration of chemical, physical, and economic factors to ensure a safe, efficient, reproducible, and cost-effective process. arborpharmchem.comregistech.com
Route Selection and Process Optimization
The synthetic route chosen for laboratory-scale synthesis may not be suitable for large-scale production. catsci.com An ideal process route uses raw materials that are cheap, readily available in bulk, stable, and non-hazardous. rsc.org The reaction sequence should be as short as possible, avoiding complex purification steps like column chromatography, which is impractical at large scales. theasengineers.com Instead, purification would rely on techniques like crystallization, distillation, and extraction. Process optimization would focus on maximizing yield and purity while minimizing reaction times and waste generation (improving atom economy). catsci.com
Physical and Engineering Considerations
Significant physical changes occur upon scale-up that can dramatically affect the reaction outcome. visimix.com
Heat Transfer: As the reactor volume increases, the surface area-to-volume ratio decreases significantly. catsci.comrsc.org This makes it much harder to remove heat from exothermic reactions, increasing the risk of a "runaway reaction." Therefore, precise temperature control and a thorough understanding of the reaction's thermodynamics are critical. The rate of reagent addition may need to be carefully controlled to manage heat evolution. rsc.org
Mixing: Achieving homogeneous mixing in a large reactor is more challenging than in a small flask. Poor mixing can lead to localized temperature or concentration gradients, resulting in side reactions, lower yields, and inconsistent product quality. visimix.com The type of stirrer, stirring speed, and vessel geometry are crucial parameters that must be optimized.
Downstream Processing: The isolation and purification of the final product must be scalable. theasengineers.com This involves developing robust crystallization or distillation procedures that consistently deliver the product with the required purity and physical form. Filtration and drying equipment must also be appropriately sized for the production scale.
Safety and Regulatory Compliance
Safety is a paramount concern in process chemistry. A thorough risk assessment must be conducted to identify potential hazards, such as toxic reagents, flammable solvents, or highly exothermic reactions. rsc.orgdrugdiscoverytrends.com The process must be designed to operate within safe parameters, with appropriate containment and emergency procedures in place. Furthermore, for pharmaceutical applications, the synthesis must comply with Good Manufacturing Practice (GMP) guidelines, which requires rigorous documentation, quality control, and validation of the entire process.
| Parameter | Laboratory Scale (e.g., 1 L) | Process Scale (e.g., 1000 L) | Key Considerations for Scale-Up |
| Reactor | Glass flask | Glass-lined or stainless steel reactor | Material compatibility, pressure/temperature ratings. |
| Heating/Cooling | Heating mantle, oil/ice bath | Jacket with thermal fluid | Reduced surface area-to-volume ratio requires efficient heat transfer. catsci.com |
| Reagent Addition | Pipette, dropping funnel (rapid) | Metering pumps (slow, controlled) | Control of exotherms and local concentrations. rsc.org |
| Mixing | Magnetic stir bar | Impeller/baffle system | Ensuring homogeneity, avoiding dead zones. visimix.com |
| Work-up | Separatory funnel, rotary evaporator | Extraction in reactor, large-scale distillation | Minimizing manual handling, solvent volumes. |
| Purification | Flash chromatography | Crystallization, distillation | Avoidance of chromatography; control of crystal form (polymorphism). theasengineers.comdrugdiscoverytrends.com |
| Safety | Fume hood | Process safety management, containment | Handling of large quantities of hazardous materials. |
Chemical Reactivity and Transformative Derivatization of 2,2 Dimethyl 3 Morpholino Propan 1 Ol
Reactivity of the Primary Alcohol Functionality
The primary alcohol group in 2,2-Dimethyl-3-morpholino-propan-1-ol is a versatile site for chemical modification, readily undergoing oxidation, esterification, and etherification reactions.
Oxidation Reactions and Corresponding Products
The primary alcohol can be oxidized to yield either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. Milder oxidizing agents, such as pyridinium chlorochromate (PCC) or a Swern oxidation, will typically afford the corresponding aldehyde, 2,2-Dimethyl-3-morpholino-propanal. The use of stronger oxidizing agents, like potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid), will lead to the formation of the carboxylic acid, 2,2-Dimethyl-3-morpholino-propanoic acid.
| Oxidizing Agent | Product |
| Pyridinium chlorochromate (PCC) | 2,2-Dimethyl-3-morpholino-propanal |
| Swern Oxidation | 2,2-Dimethyl-3-morpholino-propanal |
| Potassium permanganate (KMnO₄) | 2,2-Dimethyl-3-morpholino-propanoic acid |
| Jones Reagent (CrO₃/H₂SO₄) | 2,2-Dimethyl-3-morpholino-propanoic acid |
Table 1: Representative Oxidation Reactions of the Primary Alcohol Functionality.
Esterification and Etherification Transformations
The primary alcohol can readily undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) under acidic or basic conditions to form the corresponding esters. For example, reaction with acetic anhydride would yield 2,2-Dimethyl-3-morpholino-propyl acetate.
Etherification can be achieved through various methods, such as the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming an ether. For instance, reaction with methyl iodide after deprotonation would produce 4-(3-methoxy-2,2-dimethylpropyl)morpholine.
Reactivity of the Tertiary Amine Moiety (Morpholine Nitrogen)
The nitrogen atom in the morpholine (B109124) ring is a tertiary amine and possesses a lone pair of electrons, making it nucleophilic and basic. However, the presence of the ether oxygen in the morpholine ring has an electron-withdrawing inductive effect, which slightly reduces the nucleophilicity of the nitrogen compared to other cyclic tertiary amines like piperidine.
Alkylation and Acylation Reactions
The morpholine nitrogen can act as a nucleophile and react with alkyl halides in an N-alkylation reaction. researchgate.net For example, treatment with ethyl iodide would lead to the formation of a quaternary ammonium salt.
Acylation of the morpholine nitrogen is also possible, though less common for tertiary amines unless ring opening occurs. More relevant is the acylation of the precursor morpholine to introduce the 2,2-dimethyl-3-hydroxypropyl group. However, if a secondary amine precursor were used, N-acylation would be a primary reaction pathway.
Quaternization Strategies
As a tertiary amine, the morpholine nitrogen can be quaternized by reaction with an alkylating agent. This reaction involves the nucleophilic attack of the nitrogen on the alkylating agent, resulting in the formation of a quaternary ammonium salt. For example, reaction with benzyl bromide would yield the corresponding N-benzyl morpholinium bromide derivative. The efficiency of quaternization can be influenced by the nature of the alkylating agent and the solvent system used.
Nucleophilic Substitution Reactions and Mechanistic Insights
While the intact alcohol does not have a good leaving group, it can be converted into one, such as a tosylate or a halide, to facilitate nucleophilic substitution reactions at the C1 position. For instance, conversion of the alcohol to a tosylate followed by reaction with a nucleophile like sodium cyanide would result in the displacement of the tosylate group to form 4,4-dimethyl-5-morpholinopentanenitrile.
Formation of Derived Functional Molecules
The chemical compound this compound possesses two primary sites for chemical modification: the primary hydroxyl (-OH) group and the tertiary amine of the morpholine ring. The strategic derivatization of these functional groups can lead to a diverse array of new molecules with potentially unique properties. However, a detailed survey of scientific literature and chemical databases reveals a notable scarcity of published research specifically documenting the synthesis of derivatives from this compound.
It is important to underscore that the reactions and resulting compounds described herein are based on established chemical principles rather than documented synthesis from this compound.
The primary alcohol functional group in this compound is amenable to esterification. This reaction typically involves the condensation of the alcohol with a carboxylic acid, acid chloride, or acid anhydride. The choice of esterifying agent and catalyst can be tailored to achieve the desired ester derivative. These reactions would result in the formation of an ester linkage, replacing the hydroxyl hydrogen with an acyl group.
Table 1: Hypothetical Ester Derivatives of this compound
| Ester Derivative Name | Potential Esterifying Agent |
|---|---|
| 2,2-Dimethyl-3-morpholinopropyl acetate | Acetic anhydride or Acetyl chloride |
| 2,2-Dimethyl-3-morpholinopropyl benzoate | Benzoic acid or Benzoyl chloride |
| 2,2-Dimethyl-3-morpholinopropyl acrylate | Acryloyl chloride |
This table presents hypothetical ester derivatives, as specific published data on their synthesis from this compound is not available.
The formation of ethers from this compound can be envisioned through several synthetic routes, most notably the Williamson ether synthesis. This method would involve the deprotonation of the alcohol to form an alkoxide, followed by its reaction with an alkyl halide. This would yield an ether where the hydroxyl hydrogen is replaced by an alkyl or aryl group.
Table 2: Hypothetical Ether Derivatives of this compound
| Ether Derivative Name | Potential Alkylating Agent |
|---|---|
| 4-(3-Methoxy-2,2-dimethylpropyl)morpholine | Methyl iodide or Dimethyl sulfate (B86663) |
| 4-(3-Ethoxy-2,2-dimethylpropyl)morpholine | Ethyl bromide or Diethyl sulfate |
| 4-(3-(Benzyloxy)-2,2-dimethylpropyl)morpholine | Benzyl bromide |
This table presents hypothetical ether derivatives, as specific published data on their synthesis from this compound is not available.
The nitrogen atom of the morpholine ring in this compound is a tertiary amine. As such, it can undergo reactions such as quaternization. This involves the reaction of the amine with an alkyl halide to form a quaternary ammonium salt. This modification would introduce a positive charge to the molecule and significantly alter its physical and chemical properties.
Table 3: Hypothetical Quaternary Ammonium Derivatives of this compound
| Quaternary Ammonium Derivative Name | Potential Quaternizing Agent |
|---|---|
| 4-(3-Hydroxy-2,2-dimethylpropyl)-4-methylmorpholin-4-ium iodide | Methyl iodide |
| 4-Ethyl-4-(3-hydroxy-2,2-dimethylpropyl)morpholin-4-ium bromide | Ethyl bromide |
| 4-Benzyl-4-(3-hydroxy-2,2-dimethylpropyl)morpholin-4-ium chloride | Benzyl chloride |
This table presents hypothetical quaternary ammonium derivatives, as specific published data on their synthesis from this compound is not available.
Role As a Versatile Intermediate and Building Block in Advanced Organic Synthesis
Construction of Complex Molecular Architectures
As a building block, a molecule's value is determined by its ability to be incorporated into larger, more complex structures, such as natural products or pharmaceuticals. sciencedaily.com While the field of chemistry is actively developing new sets of molecular building blocks to simplify the synthesis of complex 3D molecules, there is no specific evidence in the scientific literature of "2,2-Dimethyl-3-morpholino-propan-1-ol" being used for this purpose. sciencedaily.com Its sterically hindered neopentyl structure might be employed to introduce conformational rigidity or to control the spatial arrangement of other functional groups, but no documented examples of such an application have been identified.
Application in Heterocyclic Compound Synthesis
Heterocyclic compounds are crucial in medicinal chemistry and materials science. researchgate.netethernet.edu.et Amino alcohols can serve as precursors to various heterocyclic systems. For instance, the alcohol and amine functionalities could potentially be used to form rings like oxazines or other complex fused systems. Despite this theoretical potential, a review of the literature, including journals dedicated to heterocyclic chemistry, reveals no published methods where "this compound" is explicitly used as a starting material for the synthesis of other heterocyclic compounds. chebanov.org
Precursor for Advanced Polymeric Materials (e.g., in Polyurethane Chemistry)
The primary alcohol in "this compound" allows it to act as a monofunctional polyol. In polyurethane chemistry, polyols react with isocyanates to form the polymer backbone. google.com The morpholine (B109124) group, being a tertiary amine, could potentially act as a catalyst for the urethane-forming reaction. However, searches of polymer chemistry databases and patents did not yield any instances of this specific compound being used as a monomer, chain terminator, or catalyst in the production of polyurethanes or other advanced polymers. While structurally similar compounds are used, the specific role of "this compound" is not documented.
Utilization in the Synthesis of Specialty Chemicals (e.g., Agrochemicals, Industrial Chemicals)
Specialty chemicals are valued for their performance or function. The structural motifs within "this compound" (morpholine and a neopentyl alcohol) are found in various bioactive molecules and industrial compounds. For example, the morpholine ring is a well-known pharmacophore, and sterically hindered alcohols can be found in fragrances and stabilizers. google.com However, there is no direct evidence linking "this compound" as an intermediate in the synthesis of any specific commercial agrochemicals or industrial chemicals.
Interactive Data Table: Compound Properties (General)
The table below summarizes general properties for the class of compounds to which this compound belongs, based on its functional groups. Specific experimental data for the title compound is not widely available.
| Property | General Characteristic for Hindered Amino Alcohols | Potential Implication |
| Reactivity of -OH Group | Sterically hindered, may react slower in certain reactions (e.g., esterification). | Can allow for selective reactions at other sites if present. |
| Basicity of Morpholine | Moderately basic (pKa of morpholinium ion is ~8.5). | Can act as a non-nucleophilic base or an acid scavenger in reactions. |
| Solubility | Expected to be soluble in polar organic solvents and moderately soluble in water. | Useful for a range of reaction conditions. |
| Thermal Stability | Generally stable due to the lack of easily abstractable protons near the oxygen. | Suitable for reactions requiring elevated temperatures. |
Computational and Theoretical Investigations of 2,2 Dimethyl 3 Morpholino Propan 1 Ol
Electronic Structure and Bonding Analysis
The electronic structure of 2,2-Dimethyl-3-morpholino-propan-1-ol is foundational to its physical and chemical properties. Modern electronic structure methods, such as Density Functional Theory (DFT) and ab initio calculations, are employed to model the distribution of electrons within the molecule. acs.orgfortunejournals.com These calculations help in understanding the nature of the chemical bonds, the charge distribution, and the molecular orbitals.
Analysis of the atomic orbital contributions reveals how the individual atomic orbitals combine to form the molecular orbitals of the compound. fiveable.me For this compound, particular attention would be given to the lone pairs on the oxygen and nitrogen atoms of the morpholine (B109124) ring and the hydroxyl group, as these are key sites for intermolecular interactions and chemical reactivity.
Electron density maps and electrostatic potential surfaces are visualized to identify electron-rich and electron-deficient regions of the molecule. fiveable.me In this compound, the oxygen and nitrogen atoms are expected to be regions of high electron density, making them susceptible to electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group would be electron-deficient, rendering it a potential hydrogen bond donor.
Table 1: Illustrative Mulliken Atomic Charges for Key Atoms in this compound
| Atom | Element | Hypothetical Mulliken Charge (a.u.) |
| O1 | Oxygen (hydroxyl) | -0.65 |
| H1 | Hydrogen (hydroxyl) | +0.42 |
| N4 | Nitrogen (morpholine) | -0.55 |
| O4 | Oxygen (morpholine) | -0.60 |
| C1 | Carbon (propanol) | -0.15 |
| C2 | Carbon (propanol) | +0.05 |
| C3 | Carbon (propanol) | -0.20 |
Note: The data in this table is hypothetical and for illustrative purposes only, representing the type of output from electronic structure calculations.
Conformational Preferences and Energetic Landscapes
The flexibility of the morpholine ring and the rotatable bonds in the propanol (B110389) side chain of this compound give rise to a complex conformational landscape. Computational methods are essential for identifying the stable conformers and the energy barriers between them.
The morpholine ring typically adopts a chair conformation, but boat and twist-boat conformations are also possible. nih.gov Furthermore, the substituent at the nitrogen atom can be in either an axial or equatorial position. researchgate.netnih.gov For this compound, the chair conformation with the propanol substituent in the equatorial position is expected to be the most stable due to minimized steric hindrance.
Potential energy surface (PES) scans are performed by systematically changing the dihedral angles of the rotatable bonds to map out the energetic landscape. This allows for the identification of local and global energy minima, which correspond to the stable conformers. The energy differences between these conformers and the transition states connecting them provide insights into the molecule's flexibility and the relative populations of each conformer at a given temperature. Theoretical studies on morpholine itself have identified distinct chair and twisted boat forms with equatorial and axial NH conformations. nih.gov
Table 2: Hypothetical Relative Energies of this compound Conformers
| Conformer | Morpholine Ring Conformation | Propanol Chain Orientation | Relative Energy (kcal/mol) |
| 1 | Chair | Equatorial | 0.00 |
| 2 | Chair | Axial | 2.5 |
| 3 | Twist-Boat | - | 5.8 |
Note: This table contains hypothetical data for illustrative purposes to demonstrate the outcome of a conformational analysis.
Spectroscopic Property Prediction and Validation (e.g., NMR Chemical Shifts, IR Vibrational Modes)
Computational chemistry plays a crucial role in predicting and interpreting the spectroscopic properties of molecules. For this compound, theoretical calculations of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra can aid in its structural characterization.
NMR chemical shifts can be predicted with good accuracy using DFT calculations, often employing the Gauge-Including Atomic Orbital (GIAO) method. nih.gov These calculations provide the isotropic shielding values for each nucleus, which are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane. acs.orgrsc.org The predicted chemical shifts for the hydrogen and carbon atoms in this compound would be sensitive to the local electronic environment and the molecule's conformation.
Similarly, the vibrational frequencies corresponding to the IR absorption bands can be calculated. These calculations help in assigning the experimentally observed IR peaks to specific vibrational modes of the molecule, such as the O-H stretch of the hydroxyl group, the C-N and C-O stretches of the morpholine ring, and the various C-H bending and stretching modes.
Table 3: Illustrative Comparison of Predicted and Experimental ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| C1 (CH₂OH) | 65.2 | 64.8 |
| C2 (C(CH₃)₂) | 38.5 | 37.9 |
| C3 (CH₂N) | 59.8 | 59.1 |
| Cα (Morpholine) | 53.7 | 53.2 |
| Cβ (Morpholine) | 67.1 | 66.5 |
Note: The data presented in this table is hypothetical and serves to illustrate the comparison between computationally predicted and experimentally measured spectroscopic data.
Reaction Mechanism Studies and Transition State Analysis
Computational methods are invaluable for investigating the mechanisms of chemical reactions. For this compound, these studies could explore reactions such as oxidation of the alcohol, nucleophilic substitution at the nitrogen, or ring-opening of the morpholine.
The first step in studying a reaction mechanism computationally is to identify the structures of the reactants, products, and any intermediates and transition states. smu.edunih.gov Transition state theory is a cornerstone of these investigations, where the transition state represents the highest energy point along the reaction coordinate. fossee.in Locating the transition state geometry and calculating its energy allows for the determination of the activation energy of the reaction, which is a key factor in determining the reaction rate.
The Intrinsic Reaction Coordinate (IRC) is then calculated to confirm that the identified transition state connects the reactants and products. fossee.in The IRC provides a detailed picture of the geometric changes that occur as the reaction progresses. By analyzing the energy profile along the IRC, one can gain a deeper understanding of the factors that influence the reaction's feasibility and selectivity.
Intermolecular Interactions and Solvent Effects on Molecular Behavior
The behavior of this compound in a condensed phase is significantly influenced by its interactions with surrounding molecules, including solvent molecules. Computational modeling can simulate these interactions and predict how they affect the molecule's properties.
Intermolecular interactions, such as hydrogen bonding and van der Waals forces, play a critical role in the solvation of this compound. acs.org The hydroxyl group is a potent hydrogen bond donor and acceptor, while the nitrogen and oxygen atoms of the morpholine ring are hydrogen bond acceptors. Molecular dynamics (MD) simulations can be used to study the explicit interactions between the solute and solvent molecules, providing insights into the structure of the solvation shell. easychair.org
The effect of the solvent on the molecule's conformational equilibrium and electronic structure can be modeled using either explicit or implicit solvent models. acs.orgnih.gov Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. nih.gov These models are computationally efficient and can provide valuable information on how the solvent environment influences the properties and reactivity of this compound.
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D NMR Techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic compounds by mapping the chemical environments of atomic nuclei. For 2,2-Dimethyl-3-morpholino-propan-1-ol, ¹H NMR would provide information on the number of different types of protons, their connectivity, and their spatial relationships. Concurrently, ¹³C NMR would reveal the number and types of carbon atoms present in the molecule. Advanced 2D NMR techniques such as COSY and HSQC would further establish the connectivity between protons and carbons.
However, a comprehensive search of scientific databases did not yield specific, experimentally determined ¹H or ¹³C NMR chemical shift data or spectra for this compound.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: The following table is based on computational predictions and not on experimental data, as none was available.)
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| -OH | Variable | Singlet (broad) | 1H |
| -CH₂- (propanol) | ~3.4 | Singlet | 2H |
| -CH₂- (morpholine, adjacent to O) | ~3.7 | Triplet | 4H |
| -CH₂- (morpholine, adjacent to N) | ~2.5 | Triplet | 4H |
| -CH₂- (propanol, adjacent to N) | ~2.3 | Singlet | 2H |
| -C(CH₃)₂ | ~0.9 | Singlet | 6H |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: The following table is based on computational predictions and not on experimental data, as none was available.)
| Carbon Atom | Predicted Chemical Shift (ppm) |
| -C(CH₃)₂ | ~36 |
| -C(CH₃)₂ | ~23 |
| -CH₂- (propanol) | ~71 |
| -CH₂- (propanol, adjacent to N) | ~68 |
| -CH₂- (morpholine, adjacent to O) | ~67 |
| -CH₂- (morpholine, adjacent to N) | ~54 |
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is critical for determining the elemental composition of a molecule by providing a highly accurate mass-to-charge ratio (m/z) of the molecular ion. Analysis of the fragmentation pattern in the mass spectrum offers valuable insights into the compound's structure.
Specific HRMS data and a detailed fragmentation pathway analysis for this compound are not available in the reviewed literature. Such an analysis would be instrumental in confirming the molecular weight and the connectivity of the dimethylpropanol and morpholine (B109124) moieties.
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. For this compound, key expected vibrational bands would include O-H stretching from the alcohol group, C-H stretching from the alkyl and morpholine groups, C-O stretching, and C-N stretching.
Despite the utility of these techniques, experimentally recorded IR and Raman spectra with specific peak assignments for this compound could not be located.
Table 3: Expected IR Absorption Bands for this compound (Note: This table represents typical frequency ranges for the expected functional groups and is not based on experimental data for the specific compound.)
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H (Alcohol) | Stretching | 3200-3600 (broad) |
| C-H (Alkyl) | Stretching | 2850-3000 |
| C-O (Alcohol) | Stretching | 1050-1260 |
| C-N (Amine) | Stretching | 1020-1250 |
Chromatographic Techniques for Separation and Quantification (e.g., Gas Chromatography, High-Performance Liquid Chromatography)
Chromatographic methods such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are essential for separating the compound from a mixture and quantifying its purity. The choice of technique would depend on the compound's volatility and thermal stability.
No specific GC or HPLC methods, including details on columns, mobile phases, or retention times, developed for the analysis of this compound were found in the available scientific literature.
Future Research Directions and Unexplored Avenues for 2,2 Dimethyl 3 Morpholino Propan 1 Ol
Development of Novel and Sustainable Synthetic Routes
The future synthesis of 2,2-Dimethyl-3-morpholino-propan-1-ol should prioritize sustainability and efficiency, moving away from classical methods that may involve harsh reagents or generate significant waste. Research in this area could focus on enzymatic and chemo-enzymatic routes that offer high selectivity under mild conditions. rsc.org Modern synthetic strategies for producing morpholine (B109124) derivatives often employ green chemistry principles, such as one or two-step, redox-neutral protocols that minimize waste. chemrxiv.orgnih.govchemrxiv.org
Future investigations could explore biocatalytic cascades, which have been successfully designed for producing other chiral amino alcohols. ucl.ac.ukfrontiersin.org An engineered two-enzyme cascade, for instance, could potentially convert a biomass-derived diol into the target amino alcohol with high selectivity, operating at room temperature in aqueous conditions. rsc.org Another avenue involves harnessing alcohols as sustainable reagents for late-stage functionalization, a strategy that has gained traction for its environmental benefits. rsc.orgresearchgate.net
Table 1: Comparison of Potential Sustainable Synthetic Routes
| Synthetic Strategy | Potential Precursors | Key Advantages | Research Focus |
|---|---|---|---|
| Biocatalytic Cascade | Biomass-derived diols, Amino acids | High selectivity, Mild reaction conditions, Reduced waste | Enzyme engineering, Pathway optimization |
| Redox-Neutral Annulation | 2-amino-2-methyl-1,3-propanediol, Ethylene (B1197577) sulfate (B86663) | High yield, Atom economy, Avoids harsh oxidants/reductants | Catalyst screening, Reaction condition optimization |
| Catalytic Amination | 2,2-dimethyl-1,3-propanediol | Direct conversion, Use of simple ammonia source | Development of novel catalysts, Selectivity control |
| Flow Chemistry Synthesis | Substituted epoxides, Morpholine | Enhanced safety, Scalability, Precise process control | Reactor design, Optimization of flow parameters |
Exploration of New Catalytic Applications
The molecular architecture of this compound makes it an attractive candidate for a ligand in asymmetric catalysis. Amino alcohols are a well-established class of chiral ligands, and the morpholine moiety itself can serve as a core for effective organocatalysts. rsc.orgnih.govfrontiersin.org The presence of both a nitrogen atom within the morpholine ring and a hydroxyl group allows it to act as a bidentate ligand, coordinating to a metal center to create a chiral environment.
The sterically demanding neopentyl group adjacent to the coordinating centers could play a crucial role in controlling the stereoselectivity of catalytic reactions. researchgate.net Research should be directed toward synthesizing chiral variants of this compound and evaluating their performance as ligands in key organic transformations. Morpholine-based organocatalysts, while sometimes showing lower reactivity compared to pyrrolidine-based systems, can be highly effective with proper structural design. frontiersin.org
Table 2: Potential Catalytic Applications to Investigate
| Catalytic Reaction | Role of Compound | Metal Center (if any) | Desired Outcome |
|---|---|---|---|
| Asymmetric Aldol (B89426) Reaction | Organocatalyst | N/A | High diastereo- and enantioselectivity |
| Diethylzinc Addition to Aldehydes | Chiral Ligand | Zinc | Enantioselective formation of secondary alcohols rsc.org |
| Suzuki Cross-Coupling | Ligand | Nickel, Palladium | Coupling of unactivated alkyl halides organic-chemistry.org |
| Asymmetric Hydrogenation | Chiral Ligand | Rhodium, Iridium | Enantioselective reduction of ketones and imines |
| Michael Addition | Organocatalyst | N/A | Enantioselective C-C bond formation frontiersin.org |
Investigation of Organometallic Chemistry Applications
Beyond its use in catalysis, this compound could be used to synthesize novel organometallic complexes with unique properties. Chiral amino alcohols are known to form stable complexes with a variety of transition metals, including copper, cobalt, nickel, and zinc. alfa-chemistry.com The combination of the hard oxygen and borderline nitrogen donor atoms makes it a versatile ligand for coordinating with different metal ions.
The steric bulk of the neopentyl group could lead to complexes with unusual coordination geometries and enhanced stability. These complexes could be investigated for applications in areas such as molecular magnetism, luminescent materials, or as precursors for novel material synthesis. Future work could involve reacting the compound with various metal salts and characterizing the resulting complexes' structural, electronic, and magnetic properties. There is also potential to explore its use in creating organometallic isosteres of amino acids, which are complexes that mimic the structure and function of natural amino acids. nih.gov
Table 3: Hypothetical Organometallic Complexes and Research Avenues
| Metal Center | Potential Complex Structure | Potential Application | Research Focus |
|---|---|---|---|
| Copper(II) | Mononuclear or dinuclear complex | Magnetic materials, Lewis acid catalyst | Magnetic susceptibility studies, Catalytic activity tests |
| Rhenium(I) | fac-[Re(CO)₃(L)]⁺ | Bio-organometallic chemistry, Imaging | Synthesis of peptide mimics, Luminescence studies |
| Titanium(IV) | Ti(O-iPr)₂(L)₂ | Asymmetric catalysis | Alkylation of aldehydes researchgate.net |
| Lanthanides (e.g., Eu, Tb) | Luminescent coordination polymer | Sensors, Optical materials | Photophysical property characterization |
Potential in Advanced Materials Science
The structural features of this compound suggest its potential as a building block in materials science. The neopentyl glycol scaffold is known to impart high stability in vivo, suggesting that polymers or materials derived from it could exhibit enhanced durability. researchgate.netnih.gov The primary alcohol group can be readily used in polymerization reactions, such as the formation of polyesters or polyurethanes.
Incorporating this molecule as a monomer would introduce both the bulky, stabilizing neopentyl group and the polar, hydrogen-bond-accepting morpholine ring into the polymer backbone. These features could influence the material's properties, such as thermal stability, solubility, and mechanical strength. The morpholine moiety, in particular, can enhance solubility and modulate pharmacokinetic properties in drug molecules, suggesting it could be used to create biocompatible or drug-delivery materials. nih.gov Future research could focus on synthesizing polymers containing this monomer and characterizing their physicochemical and functional properties for applications ranging from advanced coatings to biomaterials. nih.gov
Table 4: Potential Applications in Materials Science
| Material Type | Role of Compound | Key Imparted Property | Potential Application |
|---|---|---|---|
| Specialty Polyesters | Monomer (Diol) | Increased thermal stability, Modified solubility | High-performance plastics, Engineering polymers |
| Polyurethanes | Chain Extender/Monomer | Enhanced hydrolytic stability, Biocompatibility | Medical devices, Elastomers |
| Functional Coatings | Additive/Monomer | Corrosion resistance, Improved adhesion | Protective coatings for metals |
| Drug-Delivery Polymers | Monomer | Biocompatibility, Controlled drug release | Hydrogels, Micelles |
Synergistic Approaches Combining Synthesis and Computational Chemistry
A powerful future direction involves the tight integration of computational modeling with experimental synthesis and testing. nih.gov Before embarking on extensive laboratory work, computational tools can predict the properties and behavior of this compound and its derivatives. Techniques like Density Functional Theory (DFT) can be used to model its electronic structure, predict its reactivity as a ligand or catalyst, and elucidate reaction mechanisms. acs.orglongdom.org
Molecular dynamics (MD) simulations could predict how polymers incorporating this molecule would behave, assessing properties like chain packing, flexibility, and interaction with solvents or small molecules. nih.gov This synergistic approach allows for the rational design of experiments, saving time and resources. rsc.orgscielo.br For instance, a library of virtual catalysts based on this scaffold could be screened computationally to identify the most promising candidates for synthesis, a strategy that has proven successful in discovering novel materials. nih.govmit.edu
Table 5: Application of Computational Methods
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
